molecular formula C18H17BrN6O2 B2444296 (5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021223-66-4

(5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2444296
CAS No.: 1021223-66-4
M. Wt: 429.278
InChI Key: VOPDFMFGQZAMQC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN6O2 and its molecular weight is 429.278. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

A study by Tsuno et al. (2017) explored a novel series of derivatives related to (5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, identifying them as selective antagonists of transient receptor potential vanilloid 4 (TRPV4) channels. These compounds showed potential as analgesics in models of mechanical hyperalgesia in guinea pigs and rats, highlighting their relevance in pain management research (Tsuno et al., 2017).

Antimicrobial Activity

Research by Patel et al. (2011) involved synthesizing pyridine derivatives, which bear structural similarities to the compound . These derivatives demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

CCR2 Antagonist for Cardiovascular Improvement

Hughes et al. (2011) investigated compounds structurally related to this compound as CCR2 antagonists. These compounds showed potential in improving cardiovascular tolerability, pointing to their significance in cardiovascular disease research (Hughes et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

Ammirati et al. (2009) explored a series of 4-substituted proline amides, akin to the compound , as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes. This research indicates the compound's potential relevance in diabetes treatment (Ammirati et al., 2009).

Histamine H3 Receptor Antagonists

Swanson et al. (2009) synthesized molecules with a heterocyclic core resembling this compound as potential histamine H3 receptor antagonists. Their research contributes to the understanding of histamine-related disorders (Swanson et al., 2009).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown a wide range of pharmacological activities . For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-14-5-4-13(27-14)18(26)25-11-9-24(10-12-25)17-7-6-16(22-23-17)21-15-3-1-2-8-20-15/h1-8H,9-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDFMFGQZAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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